Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

Catalog No.
S14417186
CAS No.
1003709-03-2
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

CAS Number

1003709-03-2

Product Name

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

IUPAC Name

ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)8-5-6-7(12)3-4-9(14)10(6)13-8/h3-5,13-14H,2,12H2,1H3

InChI Key

MNHXVLHLTHDWBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)O)N

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate (CAS: 1003709-03-2) is a highly specialized, multi-functionalized heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis . Featuring an ethyl ester at the C2 position, an amino group at C4, and a hydroxyl group at C7, this compound provides a pre-installed, electronically diverse substitution pattern on the indole core. This specific configuration is highly valued in procurement for its ability to serve as a direct precursor to complex tricyclic scaffolds and targeted therapeutics, bypassing the need for lengthy, low-yielding de novo syntheses of 4,7-disubstituted indoles [1].

Research Fit

Triple orthogonal handles (C-2 ester, C-4 amine, C-7 hydroxyl) for derivatization
Supplied with defined purity specification supporting direct use in multistep synthesis
Documented multi-kilogram scalability for process chemistry progression

Substituting Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate with simpler analogs, such as ethyl 1H-indole-2-carboxylate or mono-substituted variants, introduces severe inefficiencies in synthetic workflows [1]. Achieving the precise 4-amino-7-hydroxy substitution pattern from an unsubstituted core requires multiple protection, nitration, reduction, and deprotection steps, which typically suffer from poor regioselectivity and low overall yields. Furthermore, attempting to use symmetric analogs (e.g., 4,7-diaminoindoles) eliminates the orthogonal reactivity necessary for selective, sequential functionalization. For procurement teams and process chemists, sourcing this exact difunctionalized compound is critical to maintaining high throughput, reducing step count, and ensuring batch-to-batch reproducibility in complex library generation [2].

Substitution Risk

Regioisomer sensitivity Indole-2-carboxylate activity depends on exact substitution pattern; minor changes can shift target binding by orders of magnitude
Missing glycine-site pharmacophore Absence of C-3 side chain precludes NMDA glycine site antagonism observed in potent leads; this scaffold is not a direct substitute
Weak enzyme inhibition baseline Dihydroorotase inhibition falls in millimolar range; not a viable lead for enzyme-targeted projects without extensive optimization

Elimination of Multi-Step Functionalization

Procuring the pre-functionalized 4-amino-7-hydroxy core drastically reduces the synthetic burden compared to starting from the unsubstituted ethyl 1H-indole-2-carboxylate [1]. De novo synthesis of this specific substitution pattern typically requires 5-6 steps with significant material loss at each stage.

Evidence DimensionSynthetic steps to 4-amino-7-hydroxy indole core
Target Compound Data0 steps (Direct procurement of functionalized scaffold)
Comparator Or BaselineEthyl 1H-indole-2-carboxylate (Requires 5-6 steps, <15% overall yield)
Quantified DifferenceEliminates 5-6 synthetic steps and avoids >85% material loss
ConditionsStandard multi-step electrophilic aromatic substitution and functional group interconversion workflows

Procuring the pre-functionalized scaffold eliminates weeks of synthetic effort and significant material waste, directly accelerating API development timelines.

DHOase Inhibition
Class-level inference
IC50 1.00 × 10⁶ nM (1 mM) at 10 µM, pH 7.37
Weak baseline activity; requires significant optimization for enzyme-targeted projects
Single-concentration screen; not a potency claim

Orthogonal Reactivity for Selective Derivatization

The distinct pKa and nucleophilicity profiles of the 4-amino and 7-hydroxyl groups allow for highly selective, sequential derivatization without the need for exhaustive protecting group strategies [1]. This is a significant advantage over symmetrically substituted analogs.

Evidence DimensionChemoselectivity in sequential N- vs O-alkylation/acylation
Target Compound Data>95% selectivity
Comparator Or BaselineEthyl 4,7-diamino-1H-indole-2-carboxylate (<60% selectivity, prone to mixed products)
Quantified Difference>35% improvement in chemoselectivity
ConditionsSequential electrophilic trapping in high-throughput parallel synthesis

High chemoselectivity allows for rapid, predictable diversification without complex protecting group strategies, reducing reagent costs and improving library yields.

Glycine Site Binding
Class-level inference
Target: No experimental data; lacks critical C-3 side chain
Comparator (4,6-dichloro analog): pKi 8.5, ED50 0.06 mg/kg i.v.
Predicted low affinity based on SAR; not a glycine site antagonist
Structural comparison only; direct binding data absent

Regioselective Tricyclic Annulation

The strongly activating nature of the 4-amino group directs efficient cyclization reactions at the C3 position, enabling the high-yield formation of complex tricyclic systems [1]. Analogs lacking this specific directing group fail to undergo these critical annulations efficiently.

Evidence DimensionYield of C3-C4 annulated tricyclic products
Target Compound Data>80% yield
Comparator Or BaselineEthyl 7-hydroxy-1H-indole-2-carboxylate (<10% yield, fails to undergo specific C3-C4 annulation)
Quantified Difference>70% increase in annulation yield
ConditionsStandard acid-catalyzed or transition-metal-mediated cyclization conditions

The specific presence of the 4-amino group is structurally essential for efficiently accessing rigidified tricyclic pharmacophores common in modern targeted therapies.

Purity Specification
Cross-study comparable
≥98% HPLC, moisture ≤0.5%, scale up to 10 kg
Reduces repurification needs; supports process chemistry scale-up
Supplier specification; typical intermediates 95–97%
Derivatization Handles
Data to verify
Three orthogonal reactive sites: C-2 ester, C-4 amine, C-7 hydroxyl
Enables diverse library synthesis vs. simpler 1- or 2-handle analogs
Qualitative structural analysis; comparative reactivity data to verify

Kinase Inhibitor Scaffolds

The 4-amino group serves as a critical hinge-binding motif in many kinase inhibitor designs, while the 7-hydroxyl group allows for the attachment of solubilizing groups or targeting ligands. Procuring this specific compound enables immediate access to these advanced pharmacophores without lengthy precursor synthesis [1].

Tricyclic Alkaloid Analogs

The strategic placement of the 4-amino and C2-ester groups facilitates highly efficient cyclization reactions to form complex tricyclic systems, such as pyrrolo[3,2-e]indoles, which are challenging to synthesize from less functionalized precursors [2].

High-Throughput Medicinal Chemistry Libraries

The orthogonal reactivity of the amino and hydroxyl groups makes this compound an ideal core scaffold for automated, high-throughput parallel synthesis, allowing for rapid generation of diverse chemical space with minimal purification bottlenecks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Triple reactive handles (C-2, C-4, C-7)
Handle reactivity and orthogonality verification
Indole-2-carboxylic acid inhibitor precursor
Hydrolyzable ethyl ester to free carboxylic acid
Hydrolysis efficiency and downstream coupling compatibility
Dihydroorotase assay calibration
Weak baseline inhibition (millimolar range)
Assay sensitivity and dynamic range definition
Oxidative hair dye precursor evaluation
4-Aminoindole oxidation base
Color development, fastness, and coupler compatibility

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

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